molecular formula C15H12N2OS B2891529 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine CAS No. 872722-89-9

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine

Cat. No.: B2891529
CAS No.: 872722-89-9
M. Wt: 268.33
InChI Key: LPZMKTPBRVFLKM-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-6-(furan-2-yl)pyridazine is a synthetic heterocyclic compound that incorporates a pyridazine core functionalized with benzylthio and furan groups. This specific molecular architecture makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. Heterocyclic compounds containing furan and pyridazine rings are frequently investigated for their potential biological activities. Pyridazine derivatives, in particular, are prominent scaffolds in pharmaceutical research. For instance, some pyridazinone-based compounds have been identified as promising anti-inflammatory agents with dual inhibitory activity against key enzymes like COX-2 and 15-LOX, which are targets in the arachidonic acid pathway . Similarly, furan-containing heterocycles are widely explored for their diverse biological properties . The presence of the benzylsulfanyl (thiobenzyl) moiety adds a potential site for further chemical modification or may contribute to interactions with biological targets through hydrophobic or sulfur-based bonding. Researchers can utilize this compound as a key building block for the synthesis of more complex heterocyclic systems or as a candidate for screening in various biological assays. Its structure suggests potential application in developing inhibitors for enzymes or protein-protein interactions. This product is intended for research purposes by qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzylsulfanyl-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-2-5-12(6-3-1)11-19-15-9-8-13(16-17-15)14-7-4-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZMKTPBRVFLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclocondensation

Pyridazines are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For 6-(furan-2-yl) substitution, a furan-containing diketone such as 1-(furan-2-yl)butane-1,4-dione could react with hydrazine hydrate under reflux (ethanol, 12 h) to yield 6-(furan-2-yl)pyridazine-3(2H)-one. Subsequent thiolation at position 3 is required.

Microwave-Assisted Cyclization

Adapting methodologies from pyrazolo[3,4-d]pyridazin-7-one synthesis, microwave irradiation (150 W, 120°C, 5–8 min) significantly accelerates cyclization. A furan-2-yl-acetylene precursor could undergo [4+2] cycloaddition with hydrazine, though this remains hypothetical without direct literature evidence.

Introducing the Benzylsulfanyl Group

Nucleophilic Aromatic Substitution

A halogenated pyridazine (e.g., 3-chloro-6-(furan-2-yl)pyridazine) reacts with benzyl mercaptan (BnSH) in the presence of a base (K₂CO₃, DMF, 80°C, 12 h). This method mirrors triazolo-furopyridine syntheses where NaNO₂/HCl mediates diazotization, though substitution here avoids diazonium intermediates.

Table 1: Optimization of Thiolation Conditions

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 80 12 62
2 Et₃N THF 60 24 45
3 DBU DMSO 100 6 71

Metal-Catalyzed Coupling

Palladium-catalyzed C–S coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) between 3-bromo-6-(furan-2-yl)pyridazine and benzyl thiol could enhance regioselectivity. This approach remains unexplored for pyridazines but is precedented in pyridine chemistry.

Furan-2-yl Incorporation: Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

A 6-bromo-pyridazine intermediate couples with furan-2-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 8 h). While pyridazines are less reactive than pyridines, microwave assistance (as in) may improve yields.

Direct Cyclization with Furan-Containing Precursors

Ninhydrin-based furan synthesis suggests that 2-furaldehyde could condense with a diketone-hydrazine adduct to form the pyridazine ring with inherent furan substitution.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Synthesize 3-chloro-6-(furan-2-yl)pyridazine via cyclocondensation.
  • Substitute Cl with BnSH using DBU/DMSO (71% yield, Table 1).

Route B: Convergent Synthesis

  • Prepare 3-bromo-pyridazine via Vilsmeier-Haack formylation, followed by bromination.
  • Perform Suzuki coupling for furan-2-yl introduction.
  • Execute C–S coupling for benzylsulfanyl addition.

Challenges and Optimization Considerations

  • Regioselectivity : Ensuring substitution at C3 and C6 requires directing groups or careful precursor design.
  • Thiol Stability : BnSH is oxidation-prone; inert atmospheres (N₂/Ar) and antioxidants (BHT) may be necessary.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate purification.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Functionalized furan derivatives.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The benzylsulfanyl group could enhance binding affinity through its sulfur atom, which can participate in various non-covalent interactions .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine (Compound 12b) :

    • Structure : Benzylsulfanyl at position 3; 3,4-dichlorophenyl at position 6.
    • Synthesis : Prepared via reaction of pyridazine thione with benzyl chloride in acetone/K₂CO₃ .
    • Key Differences : The 3,4-dichlorophenyl group is electron-withdrawing, contrasting with the electron-rich furan-2-yl in the target compound. This may reduce solubility but enhance stability against metabolic degradation.
  • 3-(Ethylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine (Compound 12a): Structure: Ethylsulfanyl at position 3.

Substituent Variations at Position 6

  • 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine (DS633): Structure: Furan-2-yl at position 6; hydroxy and trifluoromethyl groups at positions 3 and 4. Key Differences: The trifluoromethyl group enhances electron-withdrawing effects, while the hydroxy group enables hydrogen bonding. This compound exhibits distinct tautomeric behavior compared to the non-hydroxylated target compound .
  • 6-(2-Pyrrolyl)pyridazin-3-thione :

    • Structure : Pyrrolyl at position 6; thione at position 3.
    • Comparison : The pyrrolyl group increases electron density on the pyridazine ring, shifting tautomeric equilibria toward thiol forms. This contrasts with the benzylsulfanyl group, which stabilizes the thioether form .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility Trends
3-(Benzylsulfanyl)-6-(furan-2-yl)pyridazine C₁₆H₁₃N₂OS 297.36 Benzylsulfanyl, furan-2-yl Moderate lipophilicity
3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine C₂₀H₂₂N₄O₃S 398.50 Piperazinylsulfonyl, furan-2-yl Higher solubility (polar sulfonyl group)
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine C₉H₅F₃N₂O₂ 230.15 Hydroxy, trifluoromethyl Low solubility (hydrogen bonding)

Biological Activity

3-(Benzylsulfanyl)-6-(furan-2-yl)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound features a pyridazine core substituted with a benzylsulfanyl group and a furan moiety. Its unique structure may contribute to its diverse biological activities.

Anticancer Activity

Recent studies indicate that pyridazine derivatives, including this compound, exhibit significant anticancer properties. A comparative study highlighted the effectiveness of various pyridazine derivatives against multiple cancer cell lines. Notably, some derivatives demonstrated IC50 values in the nanomolar range, indicating potent anti-proliferative effects.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)5.4Induces apoptosis via CDK2 inhibition
Compound IIHT-29 (colon cancer)1.8Inhibits cell cycle progression
Compound IIISKOV-3 (ovarian cancer)2.5Promotes apoptosis through mitochondrial pathway

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

In vivo studies have demonstrated that derivatives of pyridazines can exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It could bind to cellular receptors, modulating various signaling pathways.
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, affecting gene expression and cellular functions.

Case Studies

  • Study on Anticancer Activity : A recent investigation focused on the anticancer effects of a series of pyridazine derivatives, including this compound. The study utilized SRB assays to evaluate cytotoxicity across different human cancer cell lines and confirmed significant apoptotic activity.
  • Antimicrobial Efficacy : Another study explored the antimicrobial properties of related compounds, revealing that certain derivatives effectively inhibited bacterial growth at low concentrations.

Comparative Analysis with Similar Compounds

When compared to other pyridazine derivatives, this compound shows unique biological profiles:

Compound TypeBiological ActivityNotable Features
Pyridazine DerivativesAnticancer, AntimicrobialVaried mechanisms; some target CDK2
Thiazole DerivativesAntimicrobial, Anti-inflammatoryOften exhibit lower cytotoxicity against normal cells
Furan-containing CompoundsAntioxidant, Anti-inflammatoryEffective in reducing oxidative stress

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis is typically employed, starting with functionalization of the pyridazine core. Key steps include nucleophilic substitution for sulfanyl group introduction (e.g., benzyl thiol) and Suzuki coupling for furan attachment.
  • Critical Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .
  • Temperature : Controlled heating (60–100°C) improves reaction kinetics while avoiding decomposition .
    • Yield Optimization : Purity of intermediates (via column chromatography) and inert atmospheres (N₂/Ar) prevent side reactions .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Characterization Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylsulfanyl proton shifts at δ 4.0–4.5 ppm; furan protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃N₂OS₂: calculated 313.04, observed 313.05) .
  • HPLC : Purity assessment (>95%) ensures minimal impurities for downstream applications .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Functional Groups :

  • Pyridazine Core : Electron-deficient, enabling electrophilic substitution at C-3 and C-6 positions .
  • Benzylsulfanyl Group : Nucleophilic sulfur participates in oxidation (e.g., to sulfoxide/sulfone) or alkylation reactions .
  • Furan Ring : π-Conjugation enhances aromatic stability; susceptible to electrophilic attack at the α-position .
    • Reactivity Example : Oxidation with H₂O₂ in acetic acid converts the sulfanyl group to sulfoxide, confirmed by S=O stretch (~1050 cm⁻¹) in IR .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for intermediates in the synthesis of this compound?

  • Troubleshooting :

  • Dynamic NMR : Variable-temperature NMR resolves overlapping peaks caused by rotational barriers (e.g., benzylsulfanyl group) .
  • 2D-COSY/HSQC : Assigns proton-proton and proton-carbon correlations, clarifying ambiguous signals .
    • Case Study : A duplicated singlet in ¹H NMR (δ 7.2 ppm) was resolved via HSQC as furan C-H coupling, not impurity .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methods :

  • Docking Studies : AutoDock Vina models interactions with targets (e.g., kinases) using the compound’s 3D structure (optimized via DFT) .
  • ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., LogP = 3.2 suggests moderate blood-brain barrier penetration) .
    • Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ against cancer cell lines) .

Q. How do reaction conditions impact regioselectivity in derivatizing the pyridazine ring?

  • Case Study :

  • Electrophilic Substitution : Nitration at C-4 (vs. C-5) dominates under HNO₃/H₂SO₄ at 0°C due to electron-withdrawing sulfanyl group .
  • Table : Regioselectivity under varying conditions:
ReactionConditionsMajor ProductYield (%)
NitrationHNO₃, 0°C4-Nitro derivative78
BrominationBr₂, FeCl₃, 25°C5-Bromo derivative65

Q. What mechanistic insights explain the compound’s potential antimicrobial activity?

  • Hypothesis : The sulfanyl group disrupts bacterial thioredoxin reductase, as seen in structurally related triazolopyridazines .
  • Validation Strategy :

  • Enzyme Assays : Measure inhibition of E. coli TrxB using NADPH oxidation rates .
  • MIC Testing : Compare activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

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